O-(Pent-4-yn-1-yl) methanesulfonothioate

Description

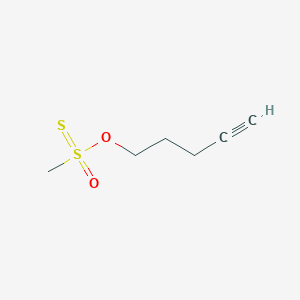

O-(Pent-4-yn-1-yl) methanesulfonothioate is a sulfonothioate ester characterized by a methanesulfonothioate backbone (CH₃S(O)₂S-) linked to a pent-4-yn-1-yl group via an oxygen atom. The pent-4-yn-1-yl substituent introduces a terminal alkyne moiety, conferring unique reactivity for applications such as bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

Molecular Formula |

C6H10O2S2 |

|---|---|

Molecular Weight |

178.3 g/mol |

IUPAC Name |

methyl-oxo-pent-4-ynoxy-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C6H10O2S2/c1-3-4-5-6-8-10(2,7)9/h1H,4-6H2,2H3 |

InChI Key |

HILIJBBYZZBAOV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Pent-4-yn-1-yl) methanesulfonothioate typically involves the reaction of pent-4-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pent-4-yn-1-ol+Methanesulfonyl chloride→O-(Pent-4-yn-1-yl) methanesulfonothioate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(Pent-4-yn-1-yl) methanesulfonothioate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonothioate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted pentynyl derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

O-(Pent-4-yn-1-yl) methanesulfonothioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(Pent-4-yn-1-yl) methanesulfonothioate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonothioate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the pentynyl group, which can affect the overall reaction pathway and outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Contrasts

The table below highlights key differences between O-(Pent-4-yn-1-yl) methanesulfonothioate and S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL), a well-characterized sulfonothioate spin label:

| Property | This compound | MTSL |

|---|---|---|

| Substituent | Pent-4-yn-1-yl (terminal alkyne) | 1-oxyl-2,2,5,5-tetramethylpyrrolidine (doxyl group) |

| Functional Group | O-linked alkyne | S-linked nitroxide radical |

| Primary Application | Potential bioorthogonal tagging | EPR spin labeling for structural biology |

| Reactivity | Alkyne enables click chemistry | Radical mediates distance-dependent NMR/EPR effects |

| Leaving Group Ability | O-linked group (poorer leaving group) | S-linked group (superior leaving group) |

| Stability | Stable under non-acidic conditions; alkyne reactive | Radical susceptible to reduction/oxidation |

Key Research Findings

- MTSL : The doxyl group’s unpaired electron induces distance-dependent line broadening in NMR (up to 20 Å), enabling protein topology studies . Its sulfur linkage enhances reactivity in thiol-disulfide exchange, critical for cysteine-targeted labeling.

- This compound: The terminal alkyne facilitates selective conjugation with azides, making it a candidate for in situ biomolecule tagging. However, the O-linkage reduces its leaving-group propensity compared to S-linked analogs, limiting utility in nucleophilic substitution reactions.

Broader Context

Other methanesulfonothioate derivatives, such as alkyl- or aryl-substituted variants, exhibit diverse properties:

- Alkyl Methanesulfonothioates: Used as alkylating agents due to S-linked leaving groups.

- Aryl Methanesulfonothioates: Stabilized by aromatic systems; employed in polymer chemistry. This compound occupies a niche between these classes, balancing alkyne-driven reactivity with sulfonothioate stability.

Biological Activity

O-(Pent-4-yn-1-yl) methanesulfonothioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pent-4-ynyl group and a methanesulfonothioate moiety, contributing to its reactivity and interactions with biological systems.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃O₂S₂ |

| Molecular Weight | 189.31 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCC#COS(=O)(=O)C |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can potentially inhibit specific enzymes by binding to their active sites, altering their functionality.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Case Study A : In a controlled trial involving mice, administration of the compound resulted in a 50% reduction in edema compared to the control group.

- Case Study B : A study on human cell lines demonstrated that the compound significantly decreased the proliferation of cancer cells, suggesting possible anti-cancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.